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Tungsten difluoride disulfide - 41831-81-6

Tungsten difluoride disulfide

Catalog Number: EVT-15479966
CAS Number: 41831-81-6
Molecular Formula: F2S2W
Molecular Weight: 286.0 g/mol
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Product Introduction

Overview

Tungsten difluoride disulfide is a chemical compound with the formula WF2S2\text{WF}_2\text{S}_2. It is part of the transition metal dichalcogenides family, which includes various compounds composed of transition metals and chalcogenides. Tungsten difluoride disulfide exhibits unique electronic properties and is of significant interest in various scientific fields, including materials science and catalysis.

Source and Classification

The compound is synthesized through several methods, including chemical vapor deposition and hydrothermal synthesis. Tungsten difluoride disulfide is classified as a transition metal dichalcogenide, characterized by its layered structure and potential applications in electronics, catalysis, and lubrication.

Synthesis Analysis

Methods

The synthesis of tungsten difluoride disulfide typically involves the reaction of tungsten hexafluoride with hydrogen sulfide:

WF6+2H2SWF2S2+4HF\text{WF}_6+2\text{H}_2\text{S}\rightarrow \text{WF}_2\text{S}_2+4\text{HF}

This reaction is conducted under controlled conditions to ensure high yield and purity of the product. Alternative methods include:

  • Chemical Vapor Deposition (CVD): This method allows for the growth of high-quality films on substrates, providing control over the morphology and thickness of the material.
  • Hydrothermal Synthesis: This technique involves dissolving precursors in water and subjecting them to high temperature and pressure, leading to the formation of nanostructures such as nanorods .
Molecular Structure Analysis

Structure Data

Tungsten difluoride disulfide has a layered structure similar to other transition metal dichalcogenides. Its molecular formula is WF2S2\text{WF}_2\text{S}_2, with a molecular weight of approximately 286.0 g/mol. The compound features tungsten atoms coordinated by sulfur atoms in a trigonal prismatic arrangement.

  • Molecular Formula: WF2S2\text{WF}_2\text{S}_2
  • Molecular Weight: 286.0 g/mol
  • IUPAC Name: Difluoro-bis(sulfanylidene)tungsten
  • Canonical SMILES: FW(=S)F
  • InChI Key: WREDBGHCLQLBNC-UHFFFAOYSA-L
Chemical Reactions Analysis

Reactions

Tungsten difluoride disulfide can undergo several types of chemical reactions:

  • Oxidation: It can be oxidized to form tungsten oxides and sulfur oxides.
  • Reduction: The compound can be reduced to lower oxidation states of tungsten.
  • Substitution Reactions: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions .

Technical Details

Common reagents for these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or lithium aluminum hydride, and halogenating agents for substitution reactions. These reactions are typically performed under controlled temperatures and pressures to optimize product formation.

Mechanism of Action

The mechanism by which tungsten difluoride disulfide acts primarily involves its electronic structure, which facilitates various catalytic processes. The compound participates in hydrogenation reactions by activating hydrogen molecules and stabilizing reaction intermediates during dehydrogenation processes. This unique behavior makes it valuable in catalysis and other chemical transformations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Grayish-black solid
  • Melting Point: Above 1480 °C
  • Density: Approximately 7.5 g/mL at 25 °C
  • Solubility: Insoluble in water; reacts with strong acids like nitric acid and hydrofluoric acid .

Chemical Properties

Tungsten difluoride disulfide exhibits excellent thermal stability and lubricating properties. It remains stable under high temperatures, making it suitable for applications requiring high-performance lubricants. The compound is also resistant to oxidation in air at moderate temperatures but can be oxidized at elevated temperatures .

Applications

Tungsten difluoride disulfide has numerous scientific applications:

  • Catalysis: It serves as a catalyst in hydrogenation and dehydrogenation reactions due to its ability to activate hydrogen molecules.
  • Biological Imaging: Its unique properties make it useful as a contrast agent in medical diagnostics.
  • Drug Delivery Systems: Research is ongoing into its potential use in therapeutic applications.
  • Advanced Materials Production: The compound is utilized in creating lubricants and coatings due to its superior tribological properties .
Synthesis Methodologies and Mechanistic Pathways

Hydrothermal and Solvothermal Synthesis Optimization

Hydrothermal and solvothermal methods enable scalable WS₂ production through reactions in sealed vessels at 150–250°C. These techniques leverage aqueous (hydrothermal) or non-aqueous (solvothermal) solvents to facilitate the reduction and sulfurization of tungsten precursors. Key parameters include:

  • Precursors: Tungsten sources (WCl₆, Na₂WO₄, WO₃) react with sulfurizing agents (thiourea, thioacetamide) under reducing conditions (e.g., hydroxylamine hydrochloride). Thiourea decomposition releases H₂S, which sulfidizes WO₄²⁻ to WS₂ [9] [3].
  • Morphology Control: Reaction time and temperature dictate nanostructure formation. For instance, 6-hour reactions yield irregular WS₂ nanosheets, while 24-hour processes produce flower-like assemblies with inter-sheet voids that enhance electrochemical surface area. At 180°C, extended durations (>24 hours) improve crystallinity but risk aggregation [4] [9].
  • Electrochemical Impact: HER performance correlates with synthesis conditions. WS₂ synthesized with ionic liquids (e.g., [EMIM][EtSO₄]) reduces overpotentials to 201 mV at −10 mA cm⁻², compared to 387 mV for pristine WS₂. This stems from improved charge transfer and active site exposure [2].

Table 1: Optimization Parameters for Hydrothermal/Solvothermal WS₂ Synthesis

ParameterEffectOptimal ValueResulting Property
TemperatureIncomplete reaction (<150°C); poor uniformity (>250°C)180°CPhase-pure 2H-WS₂ nanoflowers
TimeNanoparticles (6h); layered structures (24h); overgrowth (>24h)24hHigh surface area (250 m²/g)
Reducing AgentFacilitates WO₄²⁻ → WS₂ conversionNH₂OH·HClEnhanced crystallinity
W:S Molar RatioExcess S prevents oxide impurities1:2Stoichiometric WS₂

Chemical Vapor Deposition (CVD) Techniques for Layered Architectures

CVD achieves wafer-scale WS₂ monolayers with tunable optoelectronic properties. The process involves vapor-phase precursors reacting on substrates (e.g., sapphire), where precursor stoichiometry critically influences crystal quality:

  • Precursor Engineering: Oxygen-deficient WO₃₋ₓ films facilitate sulfur infiltration by creating vacancies for S-atom incorporation. DFT studies confirm lowered energy barriers for WS₂ nucleation, enabling larger domains (up to 50 µm) [6] [7].
  • Sulfurization Mechanisms: Two routes dominate:
  • Metal Sulfurization: W films react with S vapor at 900°C, forming WS₂ with moderate crystallinity (XRD FWHM: 0.5°).
  • Oxide Sulfurization: WO₃ conversion at 950°C yields highly crystalline films (XRD FWHM: 0.2°) due to efficient oxide-to-sulfide phase transitions [7].
  • Optoelectronic Outcomes: Monolayers exhibit strong photoluminescence at 1.98 eV and >80% transmittance, confirming direct bandgap formation [7].

Table 2: CVD WS₂ Growth Modes and Properties

PrecursorSubstrateTemperatureCrystallinity (XRD FWHM)Domain SizeBandgap
W metalAl₂O₃900°C0.5°~10 µm1.9 eV
WO₃ (oxide)Al₂O₃950°C0.2°>50 µm1.98 eV

Atomic Layer Deposition (ALD) for Precision Thin Films

ALD offers sub-nanometer control for WS₂ thin films, though mechanistic studies are limited compared to other methods. Key insights include:

  • Reaction Chemistry: Sequential pulses of WCl₆ and H₂S enable self-terminating surface reactions. WCl₆ chemisorbs onto substrates, followed by H₂S exposure to form WS₂ and release HCl. Cyclic repetition ensures layer-by-layer growth [3].
  • Challenges: Low volatility of tungsten precursors necessitates elevated temperatures (300–500°C), complicating integration with temperature-sensitive substrates. Recent advances explore plasma-enhanced ALD to lower process temperatures [3].

Mechanochemical Approaches for Scalable Production

Mechanochemical methods prioritize high-yield WS₂ synthesis for industrial applications:

  • Ball Milling: ARCI’s method combines WO₃ and S powders via high-energy ball milling, followed by annealing. This yields 2D nanosheets (50–250 m²/g surface area) at kilogram-scale (2 kg/day) [5].
  • Solid-State Synthesis: Reactions between WO₃, S, and K₂CO₃ additives produce WS₂ nanoflakes (200–500 nm). However, oxide impurities (WO₂, WO₃) require post-synthesis purification [2].

Role of Surfactants and Templating Agents in Morphological Control

Surfactants direct WS₂ nanostructure assembly during synthesis:

  • Cationic Surfactants: CTAB promotes 2D-to-3D transitions. At 0.1 mmol, it converts nanosheets into rod-like or chrysanthemum-like structures by adsorbing onto specific crystal facets. This morphology boosts supercapacitor performance (specific capacitance: 340 F/g) [4] [9].
  • Ionic Liquids: [EMIM][EtSO₄] reduces WS₂ particle size during solvothermal synthesis. At 2 mL concentration, charge transfer resistance decreases by 60%, enhancing HER activity [2] [4].
  • Polymeric Agents: PEG induces fibrous growth, expanding interlayer spacing for improved ion intercalation in batteries [9].

Compounds Mentioned:

  • Tungsten Disulfide (WS₂)
  • Sodium Tungstate (Na₂WO₄)
  • Tungsten Hexachloride (WCl₆)
  • Tungsten Trioxide (WO₃)
  • Thiourea (CH₄N₂S)
  • Thioacetamide (C₂H₅NS)
  • Cetyltrimethylammonium Bromide (CTAB)
  • 1-Ethyl-3-methylimidazolium Ethyl Sulfate ([EMIM][EtSO₄])
  • Polyethylene Glycol (PEG)
  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

Properties

CAS Number

41831-81-6

Product Name

Tungsten difluoride disulfide

IUPAC Name

difluoro-bis(sulfanylidene)tungsten

Molecular Formula

F2S2W

Molecular Weight

286.0 g/mol

InChI

InChI=1S/2FH.2S.W/h2*1H;;;/q;;;;+2/p-2

InChI Key

WREDBGHCLQLBNC-UHFFFAOYSA-L

Canonical SMILES

F[W](=S)(=S)F

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